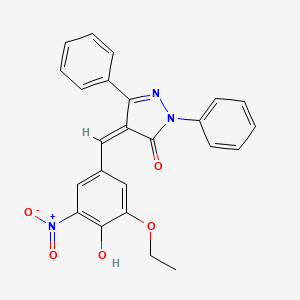
3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as CMI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the indolinone family of compounds, which have been shown to have a variety of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one for lab experiments is its potent anticancer activity against a variety of cancer cell lines. It has also been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections. However, one of the limitations of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are a number of future directions for research on 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one. One area of research is to further elucidate its mechanism of action, which may help to optimize its use in cancer treatment and other applications. Another area of research is to explore its potential use in combination with other anticancer drugs or therapies, which may enhance its effectiveness. Additionally, research could be done to explore the potential use of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in the treatment of other diseases, such as inflammatory diseases and viral infections.
Synthesis Methods
The synthesis of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-chloro-2-methoxybenzaldehyde with indoline-2-one in the presence of a base catalyst. The resulting product is then reduced to form the final compound, 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one. This synthesis method has been optimized to produce high yields of pure 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, making it a cost-effective and efficient way to produce the compound for research purposes.
Scientific Research Applications
3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
properties
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-7-6-11(17)8-10(15)9-13-12-4-2-3-5-14(12)18-16(13)19/h2-8,13H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXYFXMFWADZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6059427.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6059430.png)
![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6059438.png)


![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea](/img/structure/B6059484.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6059490.png)
![4-(2,5-difluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059498.png)
![3-(2-methyl-1H-imidazol-1-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6059513.png)

![2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6059528.png)
![N-ethyl-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6059534.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B6059554.png)